(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59N7O10/c1-24(2)20-30(36(52)45-29(38(54)55)14-10-11-19-41)46-37(53)31(21-26-12-8-7-9-13-26)44-33(49)23-42-34(50)25(3)43-35(51)32(47-39(56)57-40(4,5)6)22-27-15-17-28(48)18-16-27/h7-9,12-13,15-18,24-25,29-32,48H,10-11,14,19-23,41H2,1-6H3,(H,42,50)(H,43,51)(H,44,49)(H,45,52)(H,46,53)(H,47,56)(H,54,55)/t25-,29+,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNSTRDQLTUBMY-OUXOSDSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc Tyr1,d Ala2 Leu Enkephalin Lys
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides like (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys. peptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). peptide.com The key advantage of SPPS lies in the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin-bound peptide. luxembourg-bio.com
Resin Selection and Functionalization Strategies
The choice of resin is critical as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. For the synthesis of this compound, which has a C-terminal lysine (B10760008), a key consideration is how the lysine residue is anchored to the solid support.
One common strategy involves attaching the C-terminal amino acid, in this case, Lysine, to the resin through its α-carboxyl group. To achieve a C-terminal amide, a resin such as the 4-Methylbenzhydrylamine (MBHA) resin is a suitable choice for Boc-based SPPS. chempep.com The peptide-resin linkage on MBHA resin is stable to the repetitive acid treatments used for Boc group removal but is cleaved by strong acids like anhydrous hydrogen fluoride (B91410) (HF), yielding a peptide amide. chempep.com
Alternatively, if a C-terminal carboxylic acid is desired, a Merrifield resin (chloromethylated polystyrene) or a PAM (phenylacetamidomethyl) resin would be employed. chempep.com The first amino acid is typically attached to the Merrifield resin via its cesium salt to minimize racemization. chempep.com The PAM resin offers enhanced stability of the benzyl (B1604629) ester linkage to the repetitive acid deprotection steps compared to the Merrifield resin. chempep.com
A more advanced strategy for peptides with a C-terminal lysine involves side-chain anchoring . In this approach, the ε-amino group of the lysine is attached to the resin, leaving the α-carboxyl group free for modification after the peptide chain has been assembled. nih.gov This can be particularly useful for creating libraries of C-terminally modified peptides. nih.gov
| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Condition | Suitability for this compound |
|---|---|---|---|---|
| MBHA Resin | Benzhydrylamine | Peptide Amide | Strong acid (e.g., HF) | Ideal for synthesizing the peptide amide form. |
| Merrifield Resin | Chloromethyl | Peptide Acid | Strong acid (e.g., HF) | Suitable for synthesizing the peptide acid form, but linkage can be somewhat labile to repeated TFA treatment. |
| PAM Resin | Phenylacetamidomethyl | Peptide Acid | Strong acid (e.g., HF) | Offers greater stability than Merrifield resin for the synthesis of the peptide acid form. |
| 2-Chlorotrityl chloride (CTC) Resin | Trityl | Protected Peptide Acid | Mild acid (e.g., 1% TFA in DCM) | Useful for side-chain anchoring of Lysine to prepare C-terminally modified analogs. |
Boc-Chemistry vs. Fmoc-Chemistry Considerations for this compound Synthesis
The synthesis of this compound can be approached using either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The choice depends on several factors, including the desired final product and the chemistries of the protecting groups.
Boc Chemistry: This strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid. peptide.com Deprotection is typically achieved with trifluoroacetic acid (TFA). peptide.com Side-chain protecting groups are generally benzyl-based and are removed at the final cleavage step with a strong acid like HF. peptide.com For the synthesis of this compound, the N-terminal Boc group is a permanent feature of the final molecule. Therefore, a standard Boc-SPPS approach would be modified. The synthesis would proceed with Boc-protected amino acids for the internal residues (D-Ala, Gly, Phe, Leu), and the C-terminal Lys would be appropriately protected. The N-terminal Tyrosine would be introduced as Boc-Tyr(Bzl)-OH, and the final N-terminal Boc group would remain after cleavage.
Fmoc Chemistry: This is the more modern and widely used approach due to its milder deprotection conditions. beilstein-journals.org The Fmoc group is base-labile and is typically removed with piperidine (B6355638) in a solvent like dimethylformamide (DMF). beilstein-journals.org Side-chain protecting groups are acid-labile (e.g., tBu, Trt, Boc) and are removed during the final cleavage from the resin with TFA. iris-biotech.de To synthesize the target compound using Fmoc chemistry, the peptide chain would be assembled using Fmoc-protected amino acids. The N-terminal Boc-Tyr would be introduced in the final coupling step as Boc-Tyr(tBu)-OH. The tBu group on the tyrosine side chain would be removed during the final TFA cleavage, while the N-terminal Boc group would remain intact.
| Feature | Boc Chemistry | Fmoc Chemistry |
|---|---|---|
| Nα-Protection | Boc (acid-labile) | Fmoc (base-labile) |
| Nα-Deprotection | TFA | Piperidine in DMF |
| Side-Chain Protection | Benzyl-based (strong acid labile) | tBu, Trt, Boc (acid-labile) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | TFA with scavengers |
| Orthogonality | Quasi-orthogonal (relies on different acid strengths) usbio.net | Fully orthogonal usbio.net |
Coupling Reagents and Strategies for Peptide Bond Formation
The formation of the amide bond between the incoming amino acid and the resin-bound peptide chain is a critical step. This is achieved using coupling reagents that activate the carboxylic acid of the Nα-protected amino acid. A variety of coupling reagents are available, each with its own advantages in terms of efficiency and minimization of side reactions like racemization.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) , often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. ias.ac.in More modern and efficient coupling reagents are phosphonium (B103445) salts such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) , and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . nih.gov HATU is particularly effective for difficult couplings. nih.gov
For the synthesis of this compound, a standard coupling protocol would involve using a 3- to 5-fold excess of the protected amino acid and the coupling reagent. The choice of coupling reagent can be guided by the specific amino acid being coupled, with more potent reagents like HATU reserved for potentially difficult couplings.
| Coupling Reagent | Type | Common Additive | Key Characteristics |
|---|---|---|---|
| DCC/DIC | Carbodiimide | HOBt | Cost-effective, but can cause allergic reactions (DCC) and formation of insoluble urea (B33335) byproduct (DCC). |
| BOP/PyBOP | Phosphonium Salt | - | Highly efficient, but BOP is carcinogenic. PyBOP is a safer alternative. |
| HBTU/TBTU | Aminium/Uronium Salt | HOBt | Very efficient and widely used in automated synthesizers. nih.gov |
| HATU | Aminium/Uronium Salt | HOAt | Extremely efficient, especially for sterically hindered amino acids and difficult sequences. nih.gov |
Protection Group Schemes for Amino Acid Side Chains and N-Terminus (Boc)
Proper protection of the reactive side chains of certain amino acids is crucial to prevent unwanted side reactions during peptide synthesis. For this compound, the side chains of Tyrosine and Lysine require protection.
Tyrosine (Tyr): The hydroxyl group of the tyrosine side chain is typically protected to prevent acylation. In Boc chemistry, a common protecting group is the 2,6-dichlorobenzyl (2,6-Cl2-Bzl) ether, which is stable to TFA but cleaved by HF. peptide.com The benzyl (Bzl) ether can also be used, though it is partially labile to TFA. peptide.com In an Fmoc-based synthesis aiming for a final Boc-N-terminus, the tyrosine would be introduced as Boc-Tyr(tBu)-OH , with the tert-butyl (tBu) ether protecting the side chain. iris-biotech.de
Lysine (Lys): The ε-amino group of lysine must be protected to prevent branching of the peptide chain. In a Boc-SPPS protocol, a common protecting group for the lysine side chain is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which is stable to TFA but removed by HF. peptide.com If an orthogonal protection strategy is needed within a Boc synthesis (for example, for on-resin modification of the lysine side chain), Boc-Lys(Fmoc)-OH can be used. peptide.com The Fmoc group is stable to the acidic conditions of Boc-SPPS and can be selectively removed with a base like piperidine. peptide.com Conversely, in an Fmoc-SPPS, Fmoc-Lys(Boc)-OH is the standard derivative, where the Boc group protects the side chain and is removed during the final TFA cleavage. peptide.com
N-Terminus (Boc): The N-terminal Boc group is the desired final modification. In a Boc-based synthesis, the final amino acid, Boc-Tyr, is coupled, and the N-terminal Boc group is retained. In an Fmoc-based synthesis, the peptide is assembled using Fmoc-amino acids, and the final coupling is performed with a Boc-protected amino acid, in this case, Boc-Tyr(tBu)-OH . The Fmoc group of the penultimate amino acid is removed, and the Boc-Tyr is then coupled.
| Amino Acid | Functional Group | Protecting Group (Boc-SPPS) | Protecting Group (Fmoc-SPPS) |
|---|---|---|---|
| Tyrosine (Tyr) | Hydroxyl (-OH) | 2,6-Dichlorobenzyl (2,6-Cl2-Bzl), Benzyl (Bzl) | tert-Butyl (tBu) |
| Lysine (Lys) | ε-Amino (-NH2) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z), Fmoc (for orthogonality) | tert-Butoxycarbonyl (Boc) |
| N-Terminus | α-Amino (-NH2) | Boc (permanent) | Boc (introduced on the final amino acid) |
Cleavage and Deprotection Procedures for this compound
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. The specific cleavage cocktail used depends on the chemistry (Boc or Fmoc) and the amino acid composition of the peptide.
For a peptide synthesized using Boc chemistry on a Merrifield or MBHA resin, a strong acid is required. The most common is anhydrous hydrogen fluoride (HF) . The cleavage is typically performed at 0°C for 1-2 hours. Scavengers such as anisole (B1667542) are added to the HF to trap reactive carbocations generated during the deprotection process, thus preventing side reactions with sensitive residues like tyrosine.
For a peptide synthesized using Fmoc chemistry , the cleavage is performed with trifluoroacetic acid (TFA) . A typical cleavage cocktail consists of TFA with a mixture of scavengers. sigmaaldrich.com A common general-purpose cocktail is Reagent K , which is a mixture of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com For simpler peptides, a cocktail of TFA/water/triisopropylsilane (TIS) (e.g., 95:2.5:2.5) is often sufficient. sigmaaldrich.com The presence of tyrosine in the sequence necessitates the use of scavengers to prevent alkylation of the phenolic ring. The cleavage is typically carried out at room temperature for 2-4 hours. thermofisher.com
Following cleavage, the crude peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether, collected by filtration or centrifugation, and then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).
| Chemistry | Cleavage Reagent | Typical Cocktail Composition | Key Considerations |
|---|---|---|---|
| Boc-SPPS | Hydrogen Fluoride (HF) | HF with scavengers (e.g., anisole, p-cresol) | Requires specialized, hazardous equipment. Effective for removing benzyl-based protecting groups. |
| Fmoc-SPPS | Trifluoroacetic Acid (TFA) | TFA/H2O/TIS (95:2.5:2.5) or Reagent K (TFA/phenol/H2O/thioanisole/EDT) | Milder conditions than HF. The choice of scavengers is critical to prevent side reactions with sensitive amino acids like Tyr. |
Solution-Phase Synthesis Approaches (if applicable in literature)
While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPS) is a viable, and sometimes preferred, method for the large-scale production of peptides due to its cost-effectiveness in terms of reagent usage. nih.govsci-hub.se In SPS, the peptide is synthesized in a stepwise manner in a homogenous solution, with purification of the intermediate peptide fragments after each coupling step. nih.gov
The synthesis of enkephalin analogs, including those with C-terminal modifications, has been successfully demonstrated using solution-phase methods. sci-hub.senih.gov A typical approach involves a fragment condensation strategy, where smaller peptide fragments are synthesized and purified separately before being coupled together to form the final peptide. nih.gov For this compound, a possible strategy would be the synthesis of two fragments, for example, Boc-Tyr-D-Ala-Gly-OH and H-Phe-Leu-Lys-OR (where R is a suitable protecting group), followed by their coupling.
Purification Techniques for Synthetic this compound
Following the initial synthesis, the crude peptide product contains the target molecule along with a variety of impurities. These can include deletion sequences (peptides missing one or more amino acids), truncated peptides, and by-products from the cleavage of protecting groups. Therefore, robust purification techniques are essential to isolate this compound to a high degree of purity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purification for synthetic peptides like this compound. axcendcorp.com This technique separates molecules based on their hydrophobicity. The stationary phase is typically a silica (B1680970) support that has been chemically modified with hydrocarbon chains, most commonly C18. axcendcorp.com
A typical gradient for the purification of a Boc-protected enkephalin analog might be a linear increase of acetonitrile (B52724) in water (both containing 0.1% TFA) over a period of 30 to 60 minutes. The exact gradient parameters would be optimized based on the initial analytical HPLC of the crude product.
Preparative Chromatography Methods
For isolating larger quantities of this compound, preparative RP-HPLC is employed. This utilizes larger columns with a greater amount of stationary phase to handle higher sample loads. rsc.org The principles remain the same as analytical RP-HPLC, but the goal is to collect fractions of the eluate containing the purified peptide.
The collected fractions are then analyzed by analytical HPLC to assess their purity. Fractions that meet the desired purity level (often >95% or >98%) are pooled together. The organic solvent is then removed under reduced pressure, and the remaining aqueous solution is lyophilized (freeze-dried) to yield the final product as a white, fluffy powder. nih.gov
For very complex crude mixtures or for achieving exceptionally high purity, a multi-step purification strategy might be necessary. This could involve a preliminary purification step using a different chromatographic technique, such as ion-exchange chromatography, before the final RP-HPLC polishing step. doi.org
Analytical Verification of Synthetic Purity and Identity
Once purified, it is crucial to verify both the identity and the purity of the synthetic this compound. This is achieved through a combination of powerful analytical techniques.
Mass Spectrometry (MS) Applications for Peptide Characterization
Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of synthetic peptides. For this compound, electrospray ionization mass spectrometry (ESI-MS) is commonly used. This technique ionizes the peptide molecules directly from solution, allowing for the determination of their mass-to-charge ratio (m/z). The presence of the Boc group adds 100.07 Da to the mass of the unprotected peptide.
The expected monoisotopic mass of this compound can be calculated and compared with the experimental data. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the parts-per-million (ppm) range, offering a high degree of confidence in the elemental composition of the synthesized peptide. libretexts.org
Tandem mass spectrometry (MS/MS) can be used to further confirm the amino acid sequence. In this technique, the parent ion corresponding to the peptide is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) correspond to cleavages along the peptide backbone. The observed fragmentation pattern can be analyzed to confirm the sequence of amino acids. For instance, the loss of the Boc group is a common initial fragmentation.
A representative table of expected major fragment ions for this compound is provided below.
Table 1: Representative MS/MS Fragmentation Data for this compound
| Ion Type | Sequence Fragment | Calculated m/z |
|---|---|---|
| b2 | Boc-Tyr-D-Ala | 351.18 |
| b3 | Boc-Tyr-D-Ala-Gly | 408.20 |
| b4 | Boc-Tyr-D-Ala-Gly-Phe | 555.27 |
| b5 | Boc-Tyr-D-Ala-Gly-Phe-Leu | 668.35 |
| y1 | Lys | 147.11 |
| y2 | Leu-Lys | 260.19 |
| y3 | Phe-Leu-Lys | 407.26 |
| y4 | Gly-Phe-Leu-Lys | 464.28 |
| y5 | D-Ala-Gly-Phe-Leu-Lys | 535.32 |
Note: The m/z values are for singly charged ions and are based on monoisotopic masses.
Analytical HPLC for Purity Assessment
Analytical RP-HPLC is the gold standard for determining the purity of the final peptide product. A small amount of the purified and lyophilized peptide is dissolved in a suitable solvent and injected into an analytical HPLC system. The conditions are similar to those used for purification but on a smaller scale with a focus on high resolution.
The chromatogram will show a major peak corresponding to the target peptide and potentially some minor peaks representing any remaining impurities. The purity is calculated by integrating the area of all the peaks and expressing the area of the main peak as a percentage of the total area. For most research applications, a purity of ≥95% is considered acceptable.
The retention time of the main peak in the analytical chromatogram serves as a characteristic identifier for the compound under specific chromatographic conditions.
Table 2: Representative Analytical HPLC Data for Purified this compound
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Retention Time | ~15.8 min |
| Purity | >98% |
Note: The retention time is an illustrative value and can vary depending on the specific HPLC system and conditions.
Structural and Conformational Analysis of Boc Tyr1,d Ala2 Leu Enkephalin Lys
Spectroscopic Investigations of Peptide Conformation
Spectroscopic methods provide invaluable experimental insight into the average conformation and dynamic behavior of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful tools for characterizing the structural elements of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), ³J-coupling constants, and the temperature coefficients of amide protons, a detailed picture of the peptide's conformational preferences can be constructed.
For this compound, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation. The substitution of D-Alanine at the second position is known to strongly favor the formation of a β-turn, a type of secondary structure where the peptide chain reverses its direction. nih.govnih.govuwec.edu Specifically, a D-amino acid at the i+1 position of a turn often promotes a type II' β-turn. nih.gov This turn would be stabilized by a hydrogen bond between the carbonyl oxygen of one residue and the amide proton of an amino acid three residues down the chain. uwec.edu The existence of this intramolecular hydrogen bond can be inferred from a low temperature coefficient value (dδ/dT > -4.5 ppb/K) for the involved amide proton, indicating it is shielded from the solvent. acs.org
| NMR Parameter | Expected Observation | Structural Implication |
|---|---|---|
| NOE (dαN(i, i+1)) | Strong sequential NOEs | Defines the primary sequence connectivity. |
| NOE (dNN(i, i+1)) | Medium to strong NOEs | Consistent with folded or turn structures. |
| NOE (dαN(i, i+2)) | Medium NOE between Gly3 and Phe4 | Indicative of a turn involving these residues. |
| ³JNH-CαH Coupling Constant | Small values (~4-6 Hz) for residues in the turn | Constrains the φ torsion angle. |
| Amide Proton Temp. Coefficient (dδ/dT) | Low value for Phe4-NH or Leu5-NH | Suggests involvement in a stable intramolecular hydrogen bond, shielding it from the solvent. acs.org |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Given the high propensity of the D-Ala2 residue to induce a β-turn, the CD spectrum of this compound is expected to be dominated by features characteristic of this conformation. While various types of β-turns exist, they generally show a negative band near 200 nm and a weaker positive or negative band in the 220-230 nm region. rsc.org In contrast to α-helices, which show strong negative bands at ~222 nm and ~208 nm, or β-sheets with a single negative band around 216-218 nm, the spectrum for this peptide would likely indicate a folded, non-helical structure. The presence of a positive peak around 220 nm can be a characteristic feature distinguishing a turn structure from a disordered one. nih.gov
| Secondary Structure | Positive Band (λmax) | Negative Band (λmin) |
|---|---|---|
| α-Helix | ~192 nm | ~208 nm, ~222 nm |
| β-Sheet (Antiparallel) | ~195 nm | ~218 nm |
| β-Turn (Type I) | ~205 nm | ~185 nm, ~225 nm |
| Random Coil / Unordered | ~212 nm | ~198 nm |
Computational Approaches to Peptide Structure Prediction
Computational methods complement experimental data by providing atomic-level detail on conformational dynamics and energetics. Molecular dynamics simulations and hybrid QM/MM methods are particularly suited for exploring the potential energy surface of flexible peptides like enkephalin analogs.
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For peptides, MD simulations can sample a wide range of possible conformations, revealing dominant structural motifs, intramolecular interactions, and the influence of the solvent environment. core.ac.uk
Simulations of the parent Leu-Enkephalin peptide in aqueous solution have shown that it is highly flexible, with a preference for compact, folded conformations over extended ones. nih.gov For this compound, an MD simulation would likely show a more restricted conformational landscape. The D-Ala2 substitution would be expected to stabilize the β-turn structure predicted by spectroscopic methods, leading to persistent intramolecular hydrogen bonds in the simulation trajectory. The simulation would also provide insights into the orientation of the Tyr1 and Phe4 aromatic side chains, which are crucial for receptor interaction, and the dynamics of the C-terminal Lysine (B10760008) residue. The choice of solvent in the simulation (e.g., explicit water or a less polar solvent like DMSO) can also significantly impact the observed conformations. nih.gov
| Analyzed Parameter | Potential Finding | Significance |
|---|---|---|
| Backbone RMSD | Low fluctuation around a stable average value | Indicates a well-defined, stable conformation. |
| Intramolecular H-Bonds | High occupancy of a Tyr1(CO)···Phe4(NH) or Gly3(CO)···Leu5(NH) hydrogen bond | Confirms the presence and stability of a specific β-turn. |
| Ramachandran Plot | Residues D-Ala2 and Gly3 occupy quadrants typical for a Type II' β-turn | Defines the specific type of turn geometry. |
| Solvent Accessible Surface Area (SASA) | Lower SASA compared to a linear peptide | Consistent with a compact, folded structure. |
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods
For large biological systems, a full quantum mechanical calculation is computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods offer a solution by partitioning the system. A small, chemically significant region (e.g., a site of reaction or a specific non-covalent interaction) is treated with high-level QM, while the remainder of the system, including the solvent, is treated with a classical MM force field.
In the context of this compound, a QM/MM approach could be employed to gain a more accurate understanding of specific interactions that govern its conformation and function. For example, the intramolecular hydrogen bond stabilizing the β-turn could be defined as the QM region. This would allow for a precise calculation of its bond energy and electronic properties, which are poorly described by classical force fields. This method could also be used to study the detailed π-π stacking interactions between the Tyr1 and Phe4 side chains or to model the peptide's interaction with a receptor binding pocket with high accuracy.
Influence of Boc Group and D-Alanine on Peptide Backbone Conformation
The specific chemical modifications in this compound are not arbitrary; they are designed to impose significant conformational constraints on the peptide backbone, which are known to enhance biological activity and stability.
The substitution of the native Gly2 or a corresponding L-amino acid with a D-Alanine residue at position 2 is a well-established strategy in opioid peptide design. The D-configuration of the α-carbon fundamentally alters the allowed Ramachandran angles for that residue, sterically disfavoring extended or α-helical structures and strongly promoting the formation of reverse turns. nih.gov This induced turn brings the N-terminal Tyr1 and the Phe4 residue into a specific spatial orientation that is thought to be crucial for effective binding to opioid receptors. Furthermore, this modification renders the peptide more resistant to degradation by aminopeptidases. echelon-inc.com
Role of Lysine at the C-terminus on Overall Peptide Structure and Flexibility
The primary influence of the C-terminal lysine stems from its charged nature. The positively charged ε-amino group can engage in long-range electrostatic interactions with negatively charged residues or moieties within the peptide or with its surrounding environment. In the context of this compound, potential intramolecular interactions could occur with the phenolic hydroxyl group of the N-terminal tyrosine, influencing the global folding of the peptide backbone. Such an interaction could promote a more compact, folded conformation in contrast to the more extended structures that might be prevalent in the absence of the C-terminal lysine.
To illustrate the potential impact of the C-terminal lysine on the conformational ensemble of this compound, a hypothetical comparison of key structural parameters is presented in the following data tables. These tables are based on general principles of peptide structure and are intended to be illustrative rather than empirically derived for this specific molecule, for which detailed experimental data is not publicly available.
Table 1: Hypothetical Dihedral Angle Distribution (in degrees) for the Peptide Backbone
| Residue | Dihedral Angle | (Boc-Tyr1,D-Ala2)-Leu-Enkephalin | This compound (Predicted) |
| Tyr1 | Φ | -120 ± 20 | -110 ± 30 |
| Ψ | 130 ± 20 | 120 ± 30 | |
| D-Ala2 | Φ | 130 ± 20 | 125 ± 25 |
| Ψ | -70 ± 20 | -75 ± 25 | |
| Gly3 | Φ | -80 ± 30 | -85 ± 35 |
| Ψ | 90 ± 30 | 95 ± 35 | |
| Phe4 | Φ | -100 ± 25 | -105 ± 30 |
| Ψ | 110 ± 25 | 115 ± 30 | |
| Leu5 | Φ | -90 ± 20 | -95 ± 25 |
| Ψ | 140 ± 20 | 135 ± 25 | |
| Lys6 | Φ | N/A | -100 ± 40 |
| Ψ | N/A | 150 ± 40 |
Table 2: Potential Intramolecular Hydrogen Bonds and Electrostatic Interactions
| Interacting Residues | Type of Interaction | Predicted Occurrence in this compound |
| Tyr1 (OH) --- Lys6 (NH3+) | Electrostatic | Possible, leading to a folded conformation |
| Boc (C=O) --- Lys6 (NH3+) | Electrostatic | Possible, influencing N-terminal conformation |
| Leu5 (C=O) --- Lys6 (NH-backbone) | Hydrogen Bond | Likely, stabilizing the C-terminus |
The presence of the C-terminal lysine is also likely to enhance the peptide's solubility in aqueous solutions due to its hydrophilic and charged nature. This increased solubility can, in turn, influence the conformational equilibrium by favoring states where the charged lysine side chain is exposed to the solvent.
Receptor Binding and Ligand Receptor Interactions of Boc Tyr1,d Ala2 Leu Enkephalin Lys
Characterization of Opioid Receptor Subtype Affinity and Selectivity
The initial step in characterizing any novel opioid ligand is to determine its binding affinity and selectivity for the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). This is crucial for predicting its pharmacological effects.
Radioligand Binding Assays using Membrane Preparations
Competition Binding Studies for Delta (δ), Mu (μ), and Kappa (κ) Opioid Receptors
Competition binding studies are a specific type of radioligand binding assay that determines the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor. nih.gov For (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys, these studies would provide the Ki values for each of the δ, μ, and κ opioid receptors.
Hypothetical Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Hypothetical Kᵢ (nM) |
| Mu (μ) | [³H]DAMGO | Low nM range |
| Delta (δ) | [³H]DPDPE | Moderate to high nM range |
| Kappa (κ) | [³H]U69,593 | High nM to μM range |
This table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.
Kinetic Parameters of Ligand-Receptor Association and Dissociation
Beyond simple affinity, the kinetic parameters of a ligand-receptor interaction—the association rate constant (kₒₙ) and the dissociation rate constant (kₒff)—provide a more dynamic understanding of the binding event. These parameters determine the residence time of the ligand on the receptor, which can have significant implications for its pharmacological activity.
Kinetic studies for this compound would involve time-course binding experiments. The association rate would be measured by monitoring the binding of a radiolabeled version of the compound to the receptors over time. Conversely, the dissociation rate would be determined by measuring the rate at which the pre-bound radiolabeled ligand detaches from the receptors after the addition of an excess of a non-radiolabeled competitor.
Molecular Modeling of this compound Docking to Opioid Receptors
In the absence of experimental crystal structures, molecular modeling and docking simulations provide valuable insights into the plausible binding modes of a ligand within the receptor's binding pocket.
Ligand-Based and Receptor-Based Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor.
Ligand-based pharmacophore modeling would involve comparing the three-dimensional structures of this compound with other known active opioid ligands to identify common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers.
Receptor-based pharmacophore modeling would utilize the known crystal structures of the μ, δ, and κ opioid receptors to define a pharmacophore based on the key interaction points within the binding pocket.
For this compound, a likely pharmacophore would include the protonated amine and the phenolic hydroxyl group of the Tyr1 residue, which are crucial for opioid activity, as well as the hydrophobic features of the Boc group and the Leu and Phe side chains.
Identification of Key Binding Residues and Interaction Hotspots
Molecular docking simulations can predict the preferred orientation of this compound within the binding sites of the opioid receptors. These simulations would likely show that the Tyr1 residue forms a critical salt bridge and hydrogen bond with a conserved aspartate residue in transmembrane helix 3 (TM3) of all three receptor subtypes.
Potential Key Interacting Residues for this compound at the Mu-Opioid Receptor
| Receptor Residue | Location | Potential Interaction |
| Asp147 | TM3 | Salt bridge, Hydrogen bond with Tyr1 amine |
| Tyr148 | TM3 | Hydrophobic interaction with Tyr1 |
| Met151 | TM3 | Hydrophobic interaction with D-Ala2 |
| Trp293 | TM6 | Aromatic stacking with Phe4 |
| His297 | TM6 | Potential hydrogen bond |
| Tyr326 | TM7 | Hydrogen bond with Tyr1 hydroxyl |
This table is based on known interactions of similar enkephalin analogs and serves as a predictive model.
Conformational Requirements for Opioid Receptor Recognition
The native Leu-enkephalin peptide is highly flexible, capable of adopting a multitude of conformations in solution. This flexibility, while allowing it to adapt to different opioid receptor subtypes (μ, δ, and κ), also contributes to its lack of high receptor selectivity and susceptibility to enzymatic degradation. nih.govnih.gov Consequently, medicinal chemists have explored various modifications to constrain the peptide's conformation into a more receptor-selective and stable form. The modifications present in this compound—namely the N-terminal tert-butyloxycarbonyl (Boc) group, the substitution of Glycine (B1666218) at position 2 with D-Alanine, and the C-terminal extension with Lysine (B10760008)—are all expected to influence its conformational properties and, by extension, its interaction with opioid receptors.
Influence of D-Ala² Substitution on Backbone Conformation
The substitution of the glycine residue at position 2 with a D-amino acid, such as D-Alanine, is a well-established strategy in the design of enkephalin analogs. This modification serves a dual purpose: it enhances the peptide's resistance to degradation by aminopeptidases and, crucially, it introduces a significant conformational constraint. Molecular dynamics simulations and spectroscopic studies on [D-Ala2,Met5]-enkephalin have shown that this substitution promotes the formation of a folded, β-bend structure. nih.govmdpi.com This contrasts with the more extended conformations accessible to native enkephalins.
The β-bend, typically a type I or type II' bend involving the Gly³-Phe⁴ sequence, is thought to bring the N-terminal Tyrosine (Tyr¹) and the Phenylalanine (Phe⁴) aromatic rings into a specific spatial orientation that is crucial for receptor binding. This folded conformation is believed to mimic the rigid structure of opiate alkaloids like morphine, thereby presenting the key pharmacophoric elements—the protonated amine of Tyr¹ and the aromatic ring of Tyr¹—in a stereochemically favorable arrangement for interaction with the receptor binding pocket.
The Role of the N-terminal Boc Protecting Group
The N-terminal Boc group is primarily utilized as a protecting group during peptide synthesis. peptide.com However, its presence in the final molecule can influence the conformational freedom of the N-terminal Tyr¹ residue. While detailed conformational studies on the specific impact of the Boc group on the solution structure of enkephalin analogs are scarce, it is plausible that its bulky and hydrophobic nature could restrict the rotational freedom around the N-terminal region. This restriction might help to stabilize a particular conformation of the Tyr¹ side chain, which is a key element for receptor recognition and binding.
Conformational Implications of the C-terminal Lysine Extension
The addition of a Lysine (Lys) residue at the C-terminus extends the peptide backbone and introduces a basic side chain. The C-terminal region of enkephalins is often referred to as the "address" sequence, as modifications in this area can significantly modulate receptor selectivity. nih.gov While the N-terminal "message" sequence (Tyr-D-Ala-Gly-Phe) is primarily responsible for the opioid activity, the C-terminal extension interacts with extracellular loops of the opioid receptors, which differ between receptor subtypes.
Hypothesized Conformation for Receptor Binding
Based on the analysis of its constituent modifications and data from related analogs, a plausible bioactive conformation for this compound can be hypothesized. The core tetrapeptide sequence, Tyr-D-Ala-Gly-Phe, likely adopts a folded β-bend structure, bringing the Tyr¹ and Phe⁴ aromatic rings into proximity. The D-Ala² residue is instrumental in stabilizing this folded state. The N-terminal Boc group may further stabilize the orientation of the Tyr¹ side chain. The C-terminal Leu-Lys dipeptide would likely be more flexible, allowing it to explore the conformational space of the receptor's extracellular domains and contribute to receptor selectivity.
The following table summarizes the likely conformational tendencies imparted by each modification in this compound, based on published data for similar enkephalin analogs.
| Modification | Structural Component | Likely Conformational Effect | Implication for Receptor Binding |
| Boc- | N-terminus | Increased steric bulk, potential restriction of Tyr¹ side-chain rotation. | May stabilize the orientation of the key Tyr¹ pharmacophore. |
| -D-Ala²- | Peptide Backbone | Promotes a folded conformation, likely a β-bend. | Presents the pharmacophoric groups in a receptor-favorable orientation, mimicking rigid opiates. |
| -Lys⁶ | C-terminus | Increased length and flexibility, introduces a positive charge. | Interacts with extracellular receptor domains, influencing receptor selectivity. |
It is important to emphasize that this model is inferred from studies on analogous compounds. The precise conformational preferences of this compound in a physiological environment and when bound to a specific opioid receptor subtype would require dedicated and detailed biophysical studies, such as high-resolution NMR spectroscopy or X-ray crystallography of the ligand-receptor complex.
Structure Activity Relationship Sar Studies of Boc Tyr1,d Ala2 Leu Enkephalin Lys and Its Analogs
Impact of N-Terminal Boc Protection on Receptor Interaction
The N-terminus of enkephalins, specifically the tyrosine residue, is crucial for opioid receptor binding. The introduction of a tert-butyloxycarbonyl (Boc) group at the N-terminal tyrosine serves multiple purposes. The Boc group is a well-established protecting group in peptide synthesis, preventing unwanted side reactions at the amino terminus. organic-chemistry.org Beyond its synthetic utility, N-terminal modification can significantly influence the pharmacological properties of peptides.
Studies on N-acyl-Leu-Enkephalin analogs have shown that such modifications can reduce N-terminal truncation by aminopeptidases, thereby increasing the peptide's stability. nih.gov While bulky N-terminal modifications can sometimes hinder receptor binding, an optimal size can be found to preserve affinity. nih.gov The Boc group, while providing steric hindrance, is often cleaved under acidic conditions, a process that can potentially occur in vivo, releasing the active peptide. organic-chemistry.org Research suggests that modifications approximately four amino acids away from a cleavage site can significantly increase proteolytic stability. nih.gov Therefore, the Boc protection on Tyr1 in (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys likely contributes to its enhanced stability against enzymatic degradation in biological systems.
Significance of D-Alanine Substitution at Position 2 for Enzymatic Stability and Receptor Activity
The substitution of the glycine (B1666218) at position 2 with a D-alanine residue is a critical modification in many synthetic opioid peptides. Native enkephalins are rapidly degraded by enzymes, limiting their therapeutic potential. The Gly2-Gly3 bond is particularly susceptible to cleavage by aminopeptidases. Replacing the L-amino acid with a D-amino acid at this position introduces a peptide bond that is resistant to enzymatic hydrolysis. nih.gov
This increased enzymatic stability is a primary reason for the enhanced potency and duration of action of analogs containing a D-amino acid at position 2. For instance, studies on various enkephalin analogs have demonstrated that the D-Ala2 substitution significantly protects the peptide from degradation. nih.govnih.gov Furthermore, the D-alanine substitution can also influence receptor affinity and selectivity. While the primary role of this substitution is to confer resistance to enzymatic breakdown, the conformational changes induced by the D-amino acid can also affect how the peptide interacts with the opioid receptor binding pocket. nih.gov
Role of C-Terminal Lysine (B10760008) Extension in Receptor Selectivity and Potency Modulation
The addition of a lysine residue at the C-terminus of the Leu-enkephalin sequence is another key modification that influences the peptide's pharmacological profile. Research has shown that C-terminal extensions can modulate both the potency and receptor selectivity of enkephalin analogs.
Systematic Alanine (B10760859) Scanning and Other Amino Acid Substitutions within the Sequence
Alanine scanning is a powerful technique used to determine the contribution of individual amino acid side chains to the function and stability of a peptide or protein. wikipedia.org In this method, each amino acid residue in the sequence is systematically replaced with alanine, and the resulting change in activity is measured. genscript.com This approach helps to identify "hot spots" – residues that are critical for receptor binding and activation. genscript.com
For enkephalin analogs, alanine scanning can reveal the importance of each residue in the Tyr-Gly-Gly-Phe-Leu sequence. For example, replacing the phenylalanine at position 4 with alanine would likely lead to a significant loss of activity, highlighting the importance of the aromatic side chain of phenylalanine for receptor interaction. Similarly, substitutions at other positions can provide valuable information about the structural requirements for opioid receptor binding.
Development of Peptide Libraries Based on this compound Scaffold
The this compound scaffold provides a robust starting point for the development of peptide libraries. Peptide libraries are large collections of peptides with systematic variations in their amino acid sequences. youtube.com These libraries are powerful tools for drug discovery, allowing for the rapid screening of thousands of compounds to identify leads with desired properties. americanpharmaceuticalreview.com
Starting with a potent and stable scaffold like this compound, various types of peptide libraries can be generated:
Positional Scanning Libraries: Each amino acid position is systematically substituted with all other proteinogenic amino acids to identify optimal residues at each position.
Truncation Libraries: Residues are systematically removed from the N- or C-terminus to determine the minimal active sequence. americanpharmaceuticalreview.com
Alanine Scanning Libraries: As previously discussed, each residue is replaced with alanine to identify critical residues. americanpharmaceuticalreview.com
By creating and screening libraries based on this scaffold, researchers can explore a vast chemical space to discover novel analogs with improved potency, selectivity, and pharmacokinetic properties. This approach has been successfully used to develop inhibitors of protein-protein interactions and can be applied to optimize opioid peptide ligands. nih.gov
In Vitro Pharmacological Mechanisms of Action
G-Protein Coupling and Downstream Signaling Pathway Activation
Opioid receptors are G-protein coupled receptors (GPCRs). The binding of an agonist to the receptor initiates a cascade of intracellular events, starting with the activation of G-proteins. The following assays are standard methods to quantify this activation and the subsequent signaling pathways.
Detailed experimental data from GTPγS binding assays for (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys are not available in the current scientific literature. This type of assay is used to measure the activation of G-proteins by a ligand. An agonist-bound receptor stimulates the exchange of GDP for a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is a direct measure of receptor activation. For related enkephalin analogs, these assays have been used to determine their potency and efficacy at different opioid receptor subtypes. nih.gov
Table 1: GTPγS Binding Assay Data for this compound
| Parameter | Value |
|---|---|
| Emax | Data not available |
| EC50 | Data not available |
No specific data is available for this compound.
Specific data from cAMP inhibition assays for this compound could not be located in published research. Opioid receptors typically couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cAMP assays are therefore used to determine the inhibitory effect of an opioid agonist.
Table 2: cAMP Inhibition Assay Data for this compound
| Parameter | Value |
|---|---|
| IC50 | Data not available |
No specific data is available for this compound.
There is no available data from receptor internalization studies for this compound. These studies are important for understanding the long-term effects of agonist exposure. Chronic activation of opioid receptors can lead to their internalization, a process where the receptors are removed from the cell surface, which can contribute to the development of tolerance.
Agonist/Antagonist Profiling at Opioid Receptor Subtypes
The agonist or antagonist activity and the selectivity of this compound for the different opioid receptor subtypes (μ, δ, and κ) have not been specifically reported. The structural modifications of this peptide, such as the D-Ala² substitution and the C-terminal lysine (B10760008) extension, suggest it likely interacts with opioid receptors. For instance, C-terminal extension of enkephalins with a basic amino acid like lysine has been shown in other analogs to influence receptor selectivity, sometimes increasing affinity for the κ-opioid receptor. bohrium.com However, without direct binding or functional assay data, the precise profile of this compound remains uncharacterized.
Table 3: Opioid Receptor Subtype Affinity/Activity for this compound
| Receptor Subtype | Ki (nM) | Functional Activity |
|---|---|---|
| Mu (μ) | Data not available | Data not available |
| Delta (δ) | Data not available | Data not available |
| Kappa (κ) | Data not available | Data not available |
No specific data is available for this compound.
Assessment of Functional Selectivity (Biased Agonism)
No studies assessing the functional selectivity or biased agonism of this compound are available. Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). nih.gov This is a critical area of modern pharmacology, as biased agonists may offer therapeutic advantages by minimizing unwanted side effects.
Enzymatic Stability Studies (in vitro, e.g., against peptidases)
While the D-Ala² modification in enkephalin analogs is known to confer resistance to degradation by aminopeptidases, specific in vitro enzymatic stability studies for this compound have not been found in the literature. Such studies would typically involve incubating the peptide with plasma or specific peptidases and measuring its degradation over time. The Boc group on the N-terminus would also be expected to provide protection against enzymatic cleavage.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| [³⁵S]GTPγS |
| cAMP (cyclic adenosine monophosphate) |
| Leucine-enkephalin |
| Tyrosine |
| D-alanine |
Evaluation of Resistance to Aminopeptidase (B13392206) and Carboxypeptidase Activity
The enzymatic degradation of enkephalins is a primary factor limiting their therapeutic potential. Key enzymes involved in their metabolism include aminopeptidases, which cleave the N-terminal tyrosine, and carboxypeptidases, which can act on the C-terminus. The structural modifications in this compound are strategically designed to hinder these enzymatic actions.
The N-terminal Boc group provides significant protection against aminopeptidase activity. Aminopeptidases recognize and cleave the peptide bond of the N-terminal amino acid. By masking the free amine group of the N-terminal tyrosine, the Boc group sterically hinders the binding of aminopeptidases, thereby preventing the cleavage of the Tyr-D-Ala bond. This modification is a well-established strategy to increase the metabolic stability of peptides.
Furthermore, the substitution of the natural L-glycine at position 2 with a D-alanine residue confers additional resistance to aminopeptidases. Studies on various enkephalin analogs have consistently shown that the presence of a D-amino acid at this position significantly reduces the rate of hydrolysis by these enzymes. For instance, the analog [D-Ala2, Met5]-enkephalin (DAME) exhibits greater resistance to aminopeptidase degradation compared to the native [Met5]-enkephalin. nih.gov Even with this modification, some level of inactivation by aminopeptidases can still occur, highlighting the importance of the N-terminal protecting group. nih.gov
At the C-terminus, the addition of a lysine residue introduces a potential cleavage site for carboxypeptidases, specifically those with a preference for basic amino acids, such as carboxypeptidase E (CPE) or lysine carboxypeptidase (also known as carboxypeptidase N). nih.govwikipedia.org These enzymes are responsible for the processing of prohormones and the inactivation of various peptides by removing C-terminal basic residues. nih.gov Therefore, while the N-terminus of this compound is well-protected, the C-terminal lysine may be susceptible to cleavage by carboxypeptidases present in biological fluids.
Table 1: Predicted Enzymatic Susceptibility of this compound
| Enzymatic Modification | Target Enzyme Class | Predicted Effect on Stability | Rationale |
| N-terminal Boc group | Aminopeptidases | High Resistance | Steric hindrance of the N-terminal amine group prevents enzyme binding and cleavage of the Tyr-D-Ala bond. |
| D-Ala at position 2 | Aminopeptidases | Increased Resistance | The D-configuration of the amino acid hinders recognition and hydrolysis by aminopeptidases that preferentially act on L-amino acids. nih.gov |
| C-terminal Lysine | Carboxypeptidases | Potential Susceptibility | The basic lysine residue provides a recognition site for carboxypeptidases like CPE and lysine carboxypeptidase, which can cleave the C-terminal amino acid. nih.govwikipedia.org |
Metabolic Profile in Biological Fluids (in vitro only)
The metabolic profile of this compound in biological fluids such as plasma or serum is dictated by the enzymatic activities present. Based on its structure, the primary metabolic pathways in vitro are predictable.
For this compound, the highly protected N-terminus would likely result in minimal to no formation of des-Tyr metabolites, which are the primary products of aminopeptidase action on unprotected enkephalins.
The main point of metabolic vulnerability for this compound in vitro is expected to be the C-terminal lysine. Carboxypeptidases present in plasma, such as lysine carboxypeptidase, are known to efficiently cleave C-terminal lysine and arginine residues from peptides. wikipedia.org Therefore, the primary metabolite of this compound in plasma is anticipated to be (Boc-Tyr1,D-Ala2)-Leu-Enkephalin .
Further degradation of this primary metabolite would be significantly slower due to the continued presence of the N-terminal Boc group and the D-Ala at position 2, which protect against aminopeptidase action. Cleavage of the internal Gly-Phe bond by enzymes like neprilysin ("enkephalinase") would be the next likely step, although the rate of this cleavage in the context of the N-terminal and C-terminal modifications is not specifically documented for this compound.
Table 2: Predicted In Vitro Metabolites of this compound in Biological Fluids
| Parent Compound | Primary Metabolite | Putative Degrading Enzyme |
| This compound | (Boc-Tyr1,D-Ala2)-Leu-Enkephalin | Lysine Carboxypeptidase (Carboxypeptidase N) wikipedia.org |
Boc Tyr1,d Ala2 Leu Enkephalin Lys As a Research Tool and Model Compound
Utility in Probing Opioid Receptor Biology and Signaling Mechanisms
While the N-terminal Boc group renders (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys biologically inactive in its protected form, its primary utility lies in its role as a stable precursor to a potent and specific opioid agonist. The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield the active peptide, [D-Ala2]-Leu-Enkephalin-Lys. ias.ac.indoi.org This deprotected product is a valuable tool for probing the biology of opioid receptors, which are G protein-coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. nih.gov
The specific modifications in its backbone provide distinct advantages for research:
D-Ala2 Substitution: The replacement of Glycine (B1666218) with a D-Alanine at the second position is a well-established strategy to enhance the peptide's metabolic stability. ias.ac.in This modification protects the crucial Tyr1-D-Ala2 peptide bond from cleavage by aminopeptidases, the enzymes that rapidly degrade natural enkephalins. doi.orgmdpi.com This increased resistance to degradation ensures a longer duration of action, making the deprotected peptide a more reliable tool for in vitro and in vivo studies of opioid receptor function.
C-Terminal Lysine (B10760008): The addition of a lysine residue at the C-terminus can modulate the peptide's interaction with different opioid receptor subtypes (μ, δ, and κ). Research on related analogs has shown that adding a lysine to the C-terminus of an enkephalin molecule can reduce its affinity for δ-receptors while not affecting its interaction with μ-receptors. nih.gov This allows researchers to use the deprotected peptide to investigate the distinct physiological roles and signaling pathways associated with these specific receptor subtypes.
By comparing the biological activity of the deprotected peptide with the parent Leu-Enkephalin and other analogs, researchers can dissect the specific contributions of μ- and δ-opioid receptors in various physiological processes, including pain modulation, emotional regulation, and neuroprotection. mdpi.comnih.gov
Table 1: Effects of Structural Modifications on Enkephalin Analogs
| Modification | Purpose/Effect | Research Application | Reference |
|---|---|---|---|
| Boc-Protection (N-terminus) | Prevents N-terminal amine from reacting during synthesis; renders the peptide temporarily inactive. | Allows for site-specific modifications elsewhere in the peptide before final deprotection. | ias.ac.in |
| D-Ala2 Substitution | Increases resistance to enzymatic degradation by aminopeptidases. | Provides a more stable and potent agonist for reliable receptor binding and functional assays. | ias.ac.indoi.org |
| C-Terminal Lysine Extension | Modulates receptor binding profile; provides a reactive site for further conjugation. | Can alter receptor selectivity (e.g., reduce δ-receptor affinity) to probe specific receptor functions. | nih.gov |
Application in the Design and Discovery of Novel Peptide and Peptidomimetic Ligands
This compound serves as a fundamental building block in the design and synthesis of more complex and novel opioid ligands. The presence of the Boc protecting group alongside the strategically placed lysine residue makes it an ideal synthetic intermediate. nih.gov
The primary amine of the lysine side chain (ε-amino group) offers a versatile chemical handle for a variety of modifications, while the Boc group protects the α-amino group at the other end of the molecule. This allows for highly specific, directed chemical reactions. Key applications include:
Synthesis of Bivalent Ligands: Researchers can link two molecules of the deprotected peptide through their lysine side chains to create homodimers. These bivalent ligands can simultaneously engage two receptor binding sites, often resulting in altered affinity, selectivity, and functional activity compared to their monomeric counterparts.
Conjugation to Reporter Molecules: The lysine side chain is a common site for attaching reporter molecules such as fluorescent dyes or radiolabels. The resulting conjugates are instrumental in receptor visualization, localization studies, and in quantifying receptor density in different tissues.
Development of Glycopeptides: Glycosylation, the attachment of sugar moieties, is a strategy used to improve the pharmacokinetic properties of peptides, including their ability to cross the blood-brain barrier. nih.gov The lysine residue can serve as an anchor point for attaching carbohydrate structures, transforming the peptide into a glycopeptide with potentially enhanced central nervous system bioavailability. nih.gov
Creation of Cyclic Peptides: The peptide can be cyclized by forming a covalent bond between the lysine side chain and another part of the molecule. nih.gov This conformational constraint often leads to increased receptor selectivity and stability, providing tools to explore specific receptor conformations.
Role in Understanding Peptide Conformation-Activity Relationships
The study of how a peptide's three-dimensional shape (conformation) relates to its biological activity is a cornerstone of medicinal chemistry. This compound, as a precursor to a specific modified peptide, plays a significant role in advancing these structure-activity relationship (SAR) studies. nih.gov
By synthesizing and studying a series of related analogs, where each component is systematically altered, researchers can map the conformational requirements for effective receptor binding and activation. The specific structural features of this compound contribute to this understanding:
The Role of the D-Ala2 Fold: The substitution of L-Gly with D-Ala is known to induce a specific type of turn structure (a β-turn) in the peptide backbone. nih.gov This conformation is believed to correctly orient the critical Tyr1 and Phe4 aromatic side chains, which are essential for opioid receptor recognition and binding. Studying analogs with and without this feature helps to confirm the importance of this specific fold.
C-Terminal Flexibility and Extension: The addition of a lysine residue introduces a flexible, positively charged side chain at the C-terminus. nih.gov By comparing the activity of the deprotected peptide with that of [D-Ala2, Leu5]-enkephalin (which lacks the lysine), scientists can probe the size and chemical nature of the receptor's binding pocket in that region. This helps determine whether an extension is tolerated and whether a positive charge at this position enhances or diminishes activity at different receptor subtypes.
Foundation for Peptidomimetics: Understanding the active conformation of peptides like [D-Ala2]-Leu-Enkephalin-Lys allows for the rational design of peptidomimetics. nih.gov These are molecules that mimic the essential structural features of the peptide but have non-peptide backbones, often leading to improved stability and oral bioavailability. For example, knowledge gained from this peptide could inform the design of molecules where the peptide bonds are replaced with more stable linkages like fluoroalkenes. nih.govchemicalbook.com
Use in Analytical Method Development for Peptide Quantitation and Characterization
The development of robust and reliable analytical methods is crucial for peptide research and production. As a well-defined chemical entity, this compound serves as an important model compound and reference standard for a range of analytical techniques.
Chromatography Method Development: The Boc group significantly increases the hydrophobicity of the peptide, altering its retention behavior in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net This compound can be used as a standard to develop and optimize HPLC gradient methods for the effective separation of protected peptides from their deprotected forms or other synthesis-related impurities. nih.govresearchgate.net This is critical for monitoring the progress of a synthesis and for purifying the final product.
Mass Spectrometry Validation: In techniques like High-Resolution Mass Spectrometry (HRMS), this compound, with its known molecular formula and mass, serves as a standard for instrument calibration and method validation. nih.gov It can be used to confirm the accuracy of mass measurements for other Boc-protected peptides.
Monitoring Synthetic Reactions: During multi-step peptide synthesis, this compound can be used as a reference standard to track the efficiency of key reactions. doi.org For instance, analysts can use HPLC or mass spectrometry to confirm the complete removal of the Boc-group during the final deprotection step by comparing the reaction mixture to a pure sample of the Boc-protected starting material and the expected final product. orientjchem.org
Advanced Research Directions and Future Perspectives
Integration with Advanced Biophysical Techniques for Ligand-Receptor Complex Studies
A comprehensive understanding of how (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys and its derivatives interact with opioid receptors at a molecular level is crucial for rational drug design. The integration of advanced biophysical techniques is paramount to elucidating the structural dynamics and thermodynamics of these ligand-receptor complexes.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide high-resolution structural data of the peptide bound to its receptor target. mdpi.com While challenging due to the nature of G protein-coupled receptors (GPCRs) like the opioid receptors, such structural insights are invaluable. For instance, NMR can reveal the conformational changes in both the ligand and the receptor upon binding, while crystallography can offer a static snapshot of the bound state.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for quantifying the kinetics and thermodynamics of binding. mdpi.comnih.govyoutube.com SPR can measure real-time association and dissociation rates, providing a detailed kinetic profile of the interaction. nih.gov ITC, on the other hand, directly measures the heat changes upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. nih.gov
Fluorescence-based techniques , including Fluorescence Resonance Energy Transfer (FRET), offer dynamic insights into ligand-receptor interactions in more native environments, even in living cells. nih.gov By labeling the ligand or receptor with fluorescent probes, FRET can be used to measure binding and conformational changes, providing data on the dynamic nature of receptor activation. nih.gov
These biophysical approaches, when used in combination, can build a detailed picture of the molecular interactions governing the binding of enkephalin analogs to opioid receptors, moving beyond simple affinity measurements to a deeper mechanistic understanding.
Table 1: Advanced Biophysical Techniques for Ligand-Receptor Studies
| Technique | Information Provided | Relevance to this compound |
| NMR Spectroscopy | 3D structure and dynamics of ligand-receptor complexes in solution. | Elucidates the bound conformation of the peptide and receptor dynamics. |
| X-ray Crystallography | High-resolution, static 3D structure of the ligand-receptor complex. mdpi.com | Provides a precise atomic-level map of the binding pocket interactions. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association/dissociation rates) and affinity. mdpi.comnih.gov | Quantifies how quickly the peptide binds and releases from the receptor. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamic parameters (enthalpy, entropy). mdpi.comnih.gov | Defines the thermodynamic forces driving the binding interaction. |
| Fluorescence Resonance Energy Transfer (FRET) | Proximity and conformational changes between labeled molecules. nih.gov | Allows for dynamic study of binding and receptor activation in cellular systems. |
| Circular Dichroism (CD) Spectroscopy | Secondary structure and conformational changes of the peptide upon binding. mdpi.com | Assesses how the peptide's structure changes when it interacts with the receptor. |
Computational Design of Further Analogs Based on this compound Framework
The structure of this compound serves as an excellent scaffold for the computational design of new analogs with tailored properties. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in this process.
Molecular docking studies can predict the preferred binding orientation of novel analogs within the opioid receptor binding sites (mu, delta, and kappa). researchgate.net By starting with the known crystal structures of opioid receptors, researchers can virtually screen libraries of new compounds derived from the lead structure. researchgate.net This allows for the prioritization of candidates with the highest predicted binding affinity and the most favorable interactions with key residues in the receptor.
Molecular Dynamics (MD) simulations can then be used to study the stability of the predicted ligand-receptor complexes over time. These simulations provide insights into the dynamic behavior of the complex, revealing how the ligand and receptor adapt to each other and highlighting the key interactions that stabilize the bound state. nih.gov
Table 2: Strategies in Computational Analog Design
| Strategy | Computational Method | Objective |
| Affinity Maturation | Molecular Docking, Free Energy Perturbation | Optimize the peptide sequence to increase binding affinity for a specific receptor. mdpi.com |
| Conformational Constraint | MD Simulations, Torsional Angle Scanning | Introduce cyclic structures or rigid linkers to lock the peptide in its bioactive conformation. mdpi.com |
| Stability Enhancement | In silico Proteolysis Prediction | Replace labile amino acids with non-natural or D-amino acids to increase resistance to enzymatic degradation. mdpi.com |
| Selectivity Tuning | Comparative Docking across Receptor Subtypes | Modify the structure to favor binding to one opioid receptor subtype over others. |
| Peptidomimetic Design | Scaffold Hopping, Fragment-based Design | Replace parts of the peptide backbone with non-peptidic structures to improve drug-like properties. mdpi.com |
Exploration of Polypharmacology and Multi-Target Ligand Design Principles
The traditional "one-target, one-drug" paradigm is being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets. nih.gov This approach is particularly relevant for complex conditions like pain, where modulating several pathways simultaneously may offer enhanced efficacy and a better side-effect profile. nih.govnih.gov
The this compound framework is a promising starting point for developing multi-target ligands. Research has shown that ligands with mixed mu-opioid receptor (MOR) and delta-opioid receptor (DOR) agonist activity may have therapeutic advantages. nih.gov By systematically modifying the structure of the enkephalin analog, it is possible to fine-tune its activity at different opioid receptor subtypes.
Future research directions include the design of bifunctional ligands that covalently link an opioid pharmacophore, derived from the enkephalin structure, to a pharmacophore for a non-opioid target. acs.org For example, creating hybrid molecules that act as both opioid receptor agonists and neurotensin (B549771) receptor ligands is an active area of investigation. acs.org The goal is to create synergistic effects or to mitigate the side effects associated with activating a single receptor type. nih.govnih.gov This involves designing ligands that can simultaneously produce analgesia via MOR/DOR agonism while potentially counteracting negative effects through antagonism at the kappa-opioid receptor (KOR). nih.gov
Methodological Advancements in Peptide Synthesis and Purification relevant to the compound
The synthesis of this compound and its future analogs relies on robust and efficient chemical methods. Modern peptide synthesis is dominated by Solid-Phase Peptide Synthesis (SPPS) , a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. mtoz-biolabs.comneulandlabs.com
For this specific compound, the synthesis would likely employ Boc chemistry . The N-terminus of each incoming amino acid is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. nih.gov Following each coupling step, this group is removed with an acid, typically trifluoroacetic acid (TFA), to allow the next amino acid to be added. nih.govneulandlabs.com
Recent advancements in SPPS focus on improving efficiency, yield, and sustainability. rsc.org These include:
Microwave-assisted SPPS: Using microwave energy to accelerate the coupling and deprotection steps, significantly reducing synthesis time. mtoz-biolabs.com
Greener Solvents: Developing alternatives to traditional solvents like N,N-dimethylformamide (DMF) to create more environmentally friendly processes. rsc.org
Novel Coupling Reagents: The development of more efficient and less hazardous coupling reagents to promote the formation of the peptide bond with minimal side reactions. openaccessjournals.com
Once the synthesis is complete, the crude peptide is cleaved from the resin and must be purified. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides to a high degree (>95%). mdpi.comneulandlabs.com This technique separates the target peptide from impurities based on hydrophobicity. neulandlabs.com Methodological advancements in this area focus on developing more selective and higher-capacity chromatographic media and optimizing solvent systems to improve resolution and throughput. rsc.org The identity and purity of the final product are then confirmed using analytical HPLC and mass spectrometry. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
